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For researchers, scientists, and drug development professionals, the premature termination of

the OCEANIC-AF clinical trial for Asundexian due to lack of efficacy raises critical questions.

This guide provides a detailed analysis of the trial's outcomes, methodologies, and potential

reasons for its failure to demonstrate non-inferiority to apixaban for stroke prevention in

patients with atrial fibrillation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the early termination of the OCEANIC-AF trial?

The OCEANIC-AF trial was stopped prematurely based on the recommendation of the study's

Independent Data Monitoring Committee (IDMC).[1][2][3][4] The IDMC's decision was

prompted by data showing that Asundexian was not only non-inferior but was associated with a

higher incidence of the primary efficacy endpoint—stroke and systemic embolism—compared

to the control arm, apixaban.[5]

Q2: How did the efficacy of Asundexian compare to apixaban in the trial?

Asundexian demonstrated inferior efficacy in preventing stroke and systemic embolism

compared to apixaban. The trial data revealed a significantly higher risk of these events in the

Asundexian group. Specifically, the hazard ratio for the primary efficacy endpoint was 3.79
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(95% CI: 2.46–5.83), indicating a nearly four-fold increased risk for patients receiving

Asundexian.

Q3: What was the safety profile of Asundexian in the OCEANIC-AF trial?

While failing on efficacy, Asundexian did show a favorable safety profile with respect to

bleeding. The trial's primary safety endpoint, major bleeding as defined by the International

Society on Thrombosis and Haemostasis (ISTH), occurred less frequently in the Asundexian

group compared to the apixaban group. The hazard ratio for major bleeding was 0.32 (95% CI:

0.18–0.55), indicating a significant reduction in bleeding risk with Asundexian.

Q4: What are the potential scientific reasons for Asundexian's failure to show efficacy?

While the exact reasons are still under investigation, several hypotheses have been proposed

by investigators:

Inadequate Dosage: The 50 mg once-daily dose of Asundexian may have been insufficient to

achieve the necessary level of Factor XIa inhibition for effective stroke prevention in the atrial

fibrillation population. A pharmacodynamic analysis showed that the level of Factor XIa

inhibition at trough was similar in patients who experienced an efficacy event and those who

did not.

Mechanism of Action: Asundexian is a Factor XIa inhibitor, which targets the intrinsic

pathway of coagulation. While this mechanism is thought to uncouple thrombosis from

hemostasis (leading to less bleeding), it may not be as critical as inhibiting Factor Xa (the

target of apixaban) for preventing the specific type of thrombosis that leads to strokes in

patients with atrial fibrillation.

Patient Population: A post-hoc analysis suggested that the difference in efficacy was more

pronounced in patients who had previously been treated with oral anticoagulants (OACs)

compared to OAC-naïve patients. This could suggest that a different therapeutic approach is

needed for patients already managed on existing anticoagulants.

Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the OCEANIC-AF trial.
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Endpoint
Asundexian
(n=7415)

Apixaban (n=7395)
Hazard Ratio (95%
CI)

Primary Efficacy

Endpoint

Stroke or Systemic

Embolism
98 (1.3%) 26 (0.4%) 3.79 (2.46–5.83)

Primary Safety

Endpoint

ISTH Major Bleeding 17 (0.2%) 53 (0.7%) 0.32 (0.18–0.55)

Other Endpoints

All-Cause Mortality 0.8% 1.0% 0.84 (0.60–1.19)

Net Clinical Benefit* 1.6% 1.0% 1.61 (1.21–2.15)

*Composite of stroke, systemic embolism, or ISTH major bleeding.

Experimental Protocols
Trial Design:

The OCEANIC-AF trial was a Phase 3, international, double-blind, double-dummy, active-

controlled, event-driven, randomized clinical trial.

Population: The study enrolled 14,810 patients with atrial fibrillation and an increased risk of

stroke. Key inclusion criteria included a CHA₂DS₂-VASc score of ≥3 for men and ≥4 for

women.

Intervention: Patients were randomized in a 1:1 ratio to receive either Asundexian 50 mg

once daily or the standard dose of apixaban (5 mg or 2.5 mg twice daily).

Primary Endpoints:

Efficacy: The primary efficacy endpoint was the time to the first occurrence of stroke or

systemic embolism. The trial was designed to assess the non-inferiority of Asundexian to
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apixaban.

Safety: The primary safety endpoint was the incidence of major bleeding according to the

ISTH criteria. The trial aimed to demonstrate the superiority of Asundexian over apixaban

in terms of safety.

Visualizations
Caption: Simplified coagulation cascade showing the targets of Asundexian (Factor XIa) and

Apixaban (Factor Xa).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Recruitment

Treatment Phase

Follow-up and Endpoint Assessment

Trial Outcome

Patients with Atrial Fibrillation
(Increased Stroke Risk)

Inclusion Criteria Met
(CHA₂DS₂-VASc ≥3M/≥4F) Exclusion Criteria Met

Not Eligible

1:1 Randomization

Eligible

Asundexian 50mg OD Apixaban Standard Dose

Patient Follow-up

Primary Efficacy Endpoint:
Stroke or Systemic Embolism

Primary Safety Endpoint:
ISTH Major Bleeding

Inferior Efficacy of Asundexian Superior Safety of Asundexian

Premature Trial Termination

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10854561?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical workflow of the OCEANIC-AF clinical trial from patient recruitment to the final

outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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